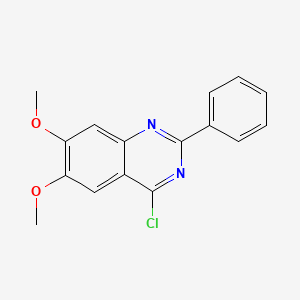

4-Chloro-6,7-dimethoxy-2-phenylquinazoline

Description

BenchChem offers high-quality 4-Chloro-6,7-dimethoxy-2-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6,7-dimethoxy-2-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6,7-dimethoxy-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-13-8-11-12(9-14(13)21-2)18-16(19-15(11)17)10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUAKKINLOJPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427915 | |

| Record name | 4-chloro-6,7-dimethoxy-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221697-86-5 | |

| Record name | 4-chloro-6,7-dimethoxy-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS 221697-86-5)

[1][2][3]

Executive Summary

4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS 221697-86-5) acts as a critical electrophilic scaffold in the synthesis of bioactive heterocyclic compounds.[1][2] Belonging to the quinazoline class, this molecule is structurally distinct from the 2-unsubstituted analogs (such as the core of Gefitinib) due to the presence of a phenyl group at the C2 position. This modification extends the conjugated

This guide provides a comprehensive technical analysis of the compound's properties, synthetic pathways, and utility as a "warhead" for nucleophilic aromatic substitution (

Physicochemical Profile

The compound is characterized by the presence of a labile chlorine atom at the C4 position, which serves as the primary site for chemical derivatization. The electron-donating methoxy groups at C6 and C7 modulate the electron density of the pyrimidine ring, while the C2-phenyl group adds lipophilicity and steric bulk.[2]

Table 1: Key Technical Specifications

| Property | Specification |

| CAS Number | 221697-86-5 |

| IUPAC Name | 4-Chloro-6,7-dimethoxy-2-phenylquinazoline |

| Molecular Formula | |

| Molecular Weight | 300.74 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |

| Reactivity | Highly susceptible to nucleophilic attack at C4 (moisture sensitive) |

| Storage | Inert atmosphere (Argon/Nitrogen), desiccated, 2-8°C |

Synthetic Utility & Production

The synthesis of CAS 221697-86-5 is typically achieved through the chlorination of its corresponding quinazolinone precursor.[2] This transformation converts the stable amide-like carbonyl into a reactive imidoyl chloride.[2]

Synthesis Protocol

Precursor: 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one.[2][3]

Reagent: Thionyl Chloride (

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one (1.0 eq) under an inert atmosphere (

). -

Chlorination: Add excess

(approx. 10 vol) or -

Reaction: Heat the mixture to reflux (approx. 80-100°C) for 3–6 hours. Monitor reaction progress via TLC (DCM:MeOH 95:5) or LC-MS.[2][4] The starting material spot should disappear, replaced by a less polar product spot.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove excess chlorinating agent under reduced pressure (rotary evaporator).[2]

-

Critical Step: Azeotrope the residue with anhydrous toluene (2x) to remove trace acid.[2]

-

Neutralize the residue carefully with saturated aqueous

in an ice bath (exothermic).[2] -

Extract with Dichloromethane (DCM), dry over

, and concentrate.[2]

-

-

Purification: Recrystallization from acetonitrile or flash chromatography (Hexane/Ethyl Acetate) yields the target chloride.

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of the anthranilic acid derivative to the final chloro-quinazoline.

Figure 1: Synthetic route from benzamide precursor to the active chloro-quinazoline scaffold.[2][5]

Reactivity: The "Warhead"

The primary value of CAS 221697-86-5 lies in the high reactivity of the C4-chlorine atom.[2] The pyrimidine ring is electron-deficient (due to the nitrogen atoms), making the C4 position highly electrophilic.[2]

Mechanism of Action

The reaction with nucleophiles (amines, anilines, phenols) proceeds via an Addition-Elimination (

-

Addition: The nucleophile attacks the C4 carbon, breaking the aromaticity and forming a tetrahedral Meisenheimer complex.

-

Elimination: The chloride ion acts as a leaving group, restoring aromaticity and yielding the 4-substituted quinazoline.[2]

This reactivity is exploited to attach pharmacophores (e.g., substituted anilines) that mimic the ATP-binding pocket of kinases.[2]

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

Applications in Drug Discovery

The 6,7-dimethoxy-2-phenylquinazoline scaffold is a privileged structure in medicinal chemistry.[2] Unlike the 2-H analogs (e.g., Gefitinib), the 2-phenyl group fills the hydrophobic pocket adjacent to the ATP-binding site in certain kinases, altering selectivity.[2]

Target Classes

-

EGFR/HER2 Inhibitors: Derivatives synthesized from this scaffold have shown dual inhibition of EGFR and HER2, overcoming resistance mechanisms in breast cancer cell lines (e.g., SKBR3).[6][7]

-

ENPP-1 Inhibitors: Recent studies utilize this core to inhibit Ectonucleotide Pyrophosphatase/Phosphodiesterase 1, a target in immunotherapy.[2]

-

Fluorescent Probes: The extended conjugation provided by the 2-phenyl group imparts fluorescent properties, making these derivatives useful as biological probes.[2]

Experimental Workflow: Derivatization

To synthesize a library of potential inhibitors:

-

Dissolve CAS 221697-86-5 in Isopropanol (IPA).[2]

-

Add the amine nucleophile (1.1 eq).

-

Reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.

-

Filter and wash with cold IPA/Ether.

Figure 3: Workflow for utilizing CAS 221697-86-5 in high-throughput lead generation.

Safety & Handling

-

Corrosivity: The compound can hydrolyze to release HCl upon contact with moisture. It is irritating to eyes, skin, and respiratory systems.[2]

-

Moisture Sensitivity: Store under inert gas. Exposure to moist air converts the reactive chloride back to the quinazolinone (inactive).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Handle only in a fume hood.

References

-

BenchChem. (2025). Technical Guide: 4-Anilino-6,7-dimethoxyquinazoline Derivatives. Retrieved from [2]

-

Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis and Cytotoxicity. Retrieved from [2]

-

GuideChem. (2022). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? Retrieved from

-

Google Patents. (2019).[2] WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors.[2] Retrieved from

-

PubChem. 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one (Precursor Data). Retrieved from [2][8]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 3. WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. AU2018325445A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

- 7. researchgate.net [researchgate.net]

- 8. 6,7-Dimethoxy-3H-quinazolin-4-one | C10H10N2O3 | CID 135495016 - PubChem [pubchem.ncbi.nlm.nih.gov]

Targeting the Kinome: A Technical Guide to 6,7-Dimethoxy-2-phenylquinazoline Derivatives

Executive Summary: The Privileged Scaffold

The quinazoline heterocycle represents a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. Within this class, 6,7-dimethoxy-2-phenylquinazoline derivatives have emerged as potent, multi-targeted agents. While the 6,7-dimethoxy substitution pattern is the hallmark of first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib), the introduction of a phenyl group at the C2 position —as opposed to the hydrogen or simple alkyls found in approved drugs—dramatically alters the physicochemical landscape.

This modification enhances lipophilicity, facilitates interactions with hydrophobic pockets in the ATP-binding sites of kinases (VEGFR-2, PDGFR, EGFR), and has shown efficacy in overcoming resistance mutations where steric bulk at the C2 position is advantageous. This guide details the biological activity, structure-activity relationships (SAR), and validation protocols for this specific subclass.

Mechanism of Action (MOA)

The biological activity of 6,7-dimethoxy-2-phenylquinazoline derivatives is primarily driven by ATP-competitive inhibition of receptor tyrosine kinases (RTKs).

Primary Mechanism: Kinase Domain Blockade

The quinazoline core mimics the adenine ring of ATP.

-

Hinge Binding: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR) of the kinase.

-

Solvent Interaction: The 6,7-dimethoxy groups protrude into the solvent-accessible region, often improving solubility and forming weak H-bonds with hydrophilic residues.

-

Hydrophobic Anchoring (The C2-Phenyl Factor): Unlike Gefitinib (C2-H), the C2-phenyl group penetrates the hydrophobic back pocket (selectivity gate). This allows for dual-targeting potential (e.g., EGFR/VEGFR-2) but requires careful substitution to avoid steric clash with the gatekeeper residue (e.g., T790M).

Secondary Mechanisms

-

Tubulin Polymerization Inhibition: Certain 2-phenyl-4(3H)-quinazolinone derivatives bind to the colchicine site of tubulin, arresting the cell cycle in the G2/M phase.

-

DNA Intercalation/G-Quadruplex Binding: Planar 2-phenyl derivatives have been reported to stabilize G-quadruplex DNA structures, inhibiting telomerase activity in cancer cells.

Structure-Activity Relationship (SAR)[1]

The efficacy of these derivatives relies on precise chemical tuning.

| Position | Moiety | Function & SAR Insight |

| C6 & C7 | Methoxy (-OCH₃) | Essential. Electron-donating groups increase the basicity of N1, strengthening the H-bond with the kinase hinge. They also improve metabolic stability compared to free hydroxyls. |

| C2 | Phenyl Ring | Selectivity Driver. Unsubstituted phenyl increases potency against VEGFR-2. Substitution at the para position of this ring (e.g., -F, -Cl) can enhance metabolic stability. Bulky ortho substituents often decrease activity due to steric hindrance. |

| C4 | Anilino / Amino | The "Warhead". A 3-chloro-4-fluoroaniline moiety at C4 is classic for EGFR inhibition (mimicking Gefitinib). Replacing this with a urea linkage or bulky aromatic amine shifts selectivity toward PDGFR or Raf kinases. |

Experimental Workflows

Protocol: Chemical Synthesis (Cyclization Strategy)

Context: High-yield synthesis of the core scaffold is a prerequisite for SAR exploration.

Step-by-Step Methodology:

-

Starting Material: Begin with 2-amino-4,5-dimethoxybenzoic acid.[1]

-

Condensation: Reflux with benzoyl chloride (to introduce the C2-phenyl) in pyridine or utilize a cyclization with benzaldehyde followed by oxidation.

-

Chlorination: Treat the resulting quinazolinone with POCl₃ (Phosphorus oxychloride) at 100°C for 4 hours to generate the 4-chloro intermediate.

-

Amination (The Diversity Step): React the 4-chloro-6,7-dimethoxy-2-phenylquinazoline with various substituted anilines in isopropanol (reflux, 3-6 hours).

-

Purification: Precipitate the hydrochloride salt or neutralize with NaHCO₃ and recrystallize from ethanol.

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Context: To determine the IC50 against specific kinases (EGFR, VEGFR-2).

-

Reagents: Recombinant human EGFR kinase domain, ATP (at Km concentration), Fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr).

-

Reaction Mix: Prepare kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

Incubation: Incubate kinase + Test Compound (serial dilutions 0.1 nM – 10 µM) for 15 mins at room temperature.

-

Initiation: Add ATP and Substrate. Incubate for 60 mins.

-

Detection: Add stop solution/detection antibody (Eu-labeled anti-phosphotyrosine). Read Time-Resolved Fluorescence Energy Transfer (TR-FRET).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Biological Data Analysis

The following table summarizes the biological activity of representative 6,7-dimethoxy-2-phenylquinazoline derivatives compared to standard clinical inhibitors.

Table 1: Comparative IC50 Values against Cancer Cell Lines and Kinase Targets

| Compound ID | C4-Substituent | C2-Substituent | Target Kinase (IC50) | Cell Line IC50 (A549 Lung) | Cell Line IC50 (MCF-7 Breast) | Ref |

| Gefitinib (Control) | 3-Cl, 4-F-aniline | H | EGFR (0.033 µM) | 0.015 µM | 0.2 - 0.5 µM | [1] |

| Compound 7i | 6-arylureido-aniline | Phenyl | EGFR (0.017 µM) | 2.25 µM | 2.81 µM | [2] |

| Compound 14b | Diarylamide | Phenyl | VEGFR-2 (0.016 µM) | 4.5 µM | 7.5 µM | [3] |

| Compound 9b | Substituted aniline | Phenyl | VEGFR-2 (Stable Docking) | 0.56 µM (Leukemia) | N/A | [4] |

Analysis: The introduction of the C2-phenyl group (Compound 7i, 14b) maintains nanomolar potency against the enzyme targets. However, cellular IC50 values (A549) are often higher than Gefitinib, suggesting that the C2-phenyl group may impact membrane permeability or cellular efflux rates, a critical factor for lead optimization.

Visualization of Signaling Pathways

Diagram 1: EGFR Signaling Blockade

This diagram illustrates where the 6,7-dimethoxy-2-phenylquinazoline derivative intercepts the oncogenic signaling cascade.

Caption: Competitive inhibition of ATP binding at the EGFR kinase domain blocks downstream RAS/RAF/MEK/ERK proliferation signals.

Diagram 2: Synthesis Workflow

A logical flow for synthesizing the active pharmaceutical ingredient (API).

Caption: Synthetic route from anthranilic acid precursor to final 4-anilino-quinazoline derivative.

References

-

Cohen, M. H., et al. (2003). FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets. The Oncologist. Link

-

Zhang, Y., et al. (2021).[2] Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Link

-

El-Mekabaty, A., et al. (2025).[3][2] Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments.[4] ResearchGate/Medicinal Chemistry. Link

-

Al-Warhi, T., et al. (2025).[5] Design, synthesis, anticancer evaluation... of novel 6,7-dimethoxyquinazoline derivatives.[3][4][6] PubMed/NIH. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ptfarm.pl [ptfarm.pl]

Advanced Synthesis Guide: Small Molecule ENPP-1 Inhibitors & Intermediates

Part 1: Executive Directive & Strategic Rationale

The Target Landscape

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) has evolved from a metabolic regulator of bone mineralization to a high-value immuno-oncology target.[1][2] By hydrolyzing 2'3'-cGAMP—the endogenous ligand for the STING pathway—ENPP-1 acts as an innate immune checkpoint.[1][3][4]

The Chemical Challenge: Developing ENPP-1 inhibitors requires balancing two opposing forces:

-

Polarity for Catalytic Binding: The active site contains a bimetallic zinc core requiring highly polar, often charged, chelating groups (phosphonates, sulfonates).

-

Permeability & PK: These polar groups historically limit oral bioavailability and cell permeability, necessitating prodrug strategies or highly optimized lipophilic tails.

Structural Classes

We will focus on the synthesis of the two most promising inhibitor classes:

-

Class A: Non-Hydrolyzable Nucleotide Mimics (Phosphonates): Exemplified by MV-626 . These utilize a phosphonate "warhead" to chelate the active site zincs without being cleaved.

-

Class B: Non-Nucleotide Heterocycles (Quinazolines): Exemplified by SR-8291/SR-8314 . These rely on steric occlusion and hydrophobic interactions within the nucleotide-binding pocket.

Part 2: Strategic Retrosynthesis & Mechanism

To design a robust synthesis, one must understand the binding logic. The diagram below illustrates the hydrolysis mechanism we are interrupting and the retrosynthetic logic for a Class A inhibitor.

Figure 1: Mechanism of ENPP-1 hydrolysis and the structural logic of Class A inhibitors blocking the Zinc active site.

Part 3: Synthesis Module A – Phosphonate Mimics (MV-626 Series)

This class mimics the phosphate backbone of cGAMP but replaces the labile P-O bond with a stable P-C bond.

Critical Intermediates

| Intermediate ID | Chemical Name | Role | Stability |

| INT-A1 | Diethyl (piperidin-4-yl)phosphonate | The "Warhead" Scaffold | Stable (Hygroscopic) |

| INT-A2 | 4-Chloro-6,7-dimethoxyquinazoline | The "Tail" Anchor | Moisture Sensitive |

| INT-A3 | N-Boc-4-phosphonopiperidine | Protected Precursor | Stable |

Detailed Synthesis Protocol

Objective: Synthesis of a generic piperidine-phosphonate-quinazoline inhibitor (analogous to MV-626).

Step 1: Synthesis of the Phosphonate Linker (INT-A1)

Rationale: We establish the P-C bond early using Arbuzov chemistry or Pd-catalyzed coupling, then deprotect the amine for later functionalization.

-

Reagents: N-Boc-4-iodopiperidine, Diethyl phosphite, Cs₂CO₃, Pd(OAc)₂, Xantphos.

-

Conditions: Toluene, 110°C, 16h (Hirao Coupling).

-

Procedure:

-

Charge a pressure vessel with N-Boc-4-iodopiperidine (1.0 eq), diethyl phosphite (1.2 eq), and Cs₂CO₃ (2.0 eq).

-

Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) under N₂.

-

Heat to 110°C. Monitor by LCMS for disappearance of iodide.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

-

Deprotection: Treat the resulting N-Boc intermediate with 4M HCl in Dioxane (2h, RT) to yield INT-A1 as the hydrochloride salt.

-

Step 2: Convergent Coupling (SNAr)

Rationale: The secondary amine of the piperidine is a potent nucleophile that can displace the chloride on the quinazoline ring.

-

Reagents: INT-A1 (HCl salt), INT-A2 , DIPEA (Diisopropylethylamine), iPrOH.

-

Conditions: 80°C, 4h.

-

Procedure:

-

Dissolve INT-A2 (1.0 eq) and INT-A1 (1.1 eq) in isopropyl alcohol.

-

Add DIPEA (3.0 eq) dropwise to scavenge HCl.

-

Reflux at 80°C. The solution will likely turn yellow/orange.

-

Validation: LCMS should show a single peak with mass [M+H] corresponding to the coupled ester.

-

Yield: Typically 75-85%.

-

Step 3: Phosphonate Ester Hydrolysis (The "Warhead" Activation)

Rationale: The ethyl esters protect the phosphonate during synthesis but must be removed to reveal the active zinc-binding phosphonic acid. TMSBr is preferred over aqueous acid/base to avoid damaging the quinazoline.

-

Reagents: Bromotrimethylsilane (TMSBr), DCM (anhydrous).

-

Conditions: 0°C to RT, 12h.

-

Procedure:

-

Dissolve the coupled ester in anhydrous DCM under Argon.

-

Cool to 0°C. Add TMSBr (10 eq) dropwise.

-

Stir at RT overnight.

-

Quench: Cool to 0°C, add MeOH (excess) carefully to form volatile Me-TMS and the free phosphonic acid.

-

Purification: Reverse-phase HPLC (C18, H₂O/MeCN with 0.1% TFA).

-

Part 4: Synthesis Module B – Quinazoline Heterocycles (SR-8291 Series)

Non-nucleotide inhibitors often utilize a sulfonamide or amide linkage to position a quinazoline core.

Synthesis Workflow Diagram

The following DOT diagram outlines the convergent synthesis for a sulfonamide-linked quinazoline inhibitor.

Figure 2: Convergent synthesis workflow for Quinazoline-based ENPP-1 inhibitors.

Key Protocol: The POCl₃ Chlorination

Rationale: Converting the stable quinazolone to the reactive chloro-quinazoline is the pivotal activation step.

-

Safety Note: POCl₃ is highly corrosive and reacts violently with water.

-

Procedure:

-

Suspend 6,7-dimethoxyquinazolin-4(3H)-one in neat POCl₃ (5-10 vol).

-

Add catalytic DMF (1-2 drops) to form the Vilsmeier reagent species in situ.

-

Reflux (approx 105°C) for 2-4 hours until the solution is clear.

-

Workup (Critical): Remove excess POCl₃ via rotary evaporation (use a caustic trap). Pour the residue slowly onto crushed ice/ammonia water to precipitate the INT-B1 product.

-

Part 5: Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. Below are the acceptance criteria for key intermediates.

| Compound Class | Key NMR Signature (¹H, 400 MHz) | Key LCMS Feature | Common Impurity |

| Phosphonate Esters | Multiplet at δ 4.0-4.2 ppm (O-CH₂ -CH₃); Doublet coupling JP-H | [M+H]+ matches formula | Mono-hydrolyzed ester (M-28) |

| Free Phosphonic Acids | Broad singlet >10 ppm (P-OH); Loss of ethyl signals | [M+H]+ or [M-H]- | Residual TFA/Salt |

| 4-Cl-Quinazolines | Singlet at δ ~8.8 ppm (H-2 proton); No broad NH | Stable in MeCN; Hydrolyzes in water | Hydrolyzed Quinazolone (M-18 mass shift) |

Self-Validating Step: When synthesizing phosphonic acids, always run a ³¹P NMR (decoupled).

-

Phosphonate Ester: ~20-30 ppm.

-

Free Acid: Shift changes significantly (pH dependent); usually shifts upfield relative to ester.

Part 6: References

-

Carozza, J. A., et al. (2020).[5] "Structure-Aided Development of Small Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP." Cell Chemical Biology.

-

Weston, A., et al. (2019).[6] "Preclinical studies of SR-8314, a highly selective ENPP1 inhibitor and an activator of STING pathway."[1][6] Cancer Research.

-

Li, L., et al. (2014).[5] "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs." Nature Chemical Biology.

-

Gangar, M., et al. (2022).[7] "Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy." Bioorganic Chemistry.

-

Patent WO2019046778A1. "Inhibitors of ENPP1 and methods of use thereof." (Basis for MV-626 structural analogs).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-6,7-dimethoxy-2-phenylquinazoline molecular weight and formula

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS: 221697-86-5) is a highly specialized heterocyclic intermediate used primarily in the discovery of kinase inhibitors and phosphodiesterase modulators (e.g., ENPP-1 inhibitors).[1] Distinguished by its electron-rich dimethoxy substitution pattern paired with an electrophilic C4-chlorine, this scaffold serves as a critical "hinge-binder" precursor in medicinal chemistry.[2]

This guide provides a rigorous technical breakdown of its physicochemical properties, validated synthetic protocols, and reactivity profile, designed for researchers optimizing lead compounds in oncology and immunology.

Physicochemical Profile

The following data characterizes the compound in its isolated, electrophilic form.

| Property | Value | Notes |

| IUPAC Name | 4-Chloro-6,7-dimethoxy-2-phenylquinazoline | |

| CAS Number | 221697-86-5 | |

| Molecular Formula | C₁₆H₁₃ClN₂O₂ | |

| Molecular Weight | 300.74 g/mol | Average Mass |

| Monoisotopic Mass | 300.0666 g/mol | Useful for HRMS validation |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in DCM, DMSO, DMF; Reacts with alcohols | Hydrolytically unstable |

| Storage | -20°C, Desiccated, Inert Atmosphere | Moisture sensitive (reverts to quinazolinone) |

Synthetic Architecture & Methodology

Retrosynthetic Logic

The synthesis of 4-chloro-6,7-dimethoxy-2-phenylquinazoline is driven by the need to activate the C4 position of the quinazoline core for subsequent Nucleophilic Aromatic Substitution (SNAr).

The precursor, 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one , is a stable lactam. Direct chlorination converts this unreactive carbonyl oxygen into a potent leaving group (chloride), breaking the aromaticity of the pyrimidine ring transiently to allow for nucleophilic attack.

Validated Synthesis Protocol

Target: Conversion of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one to 4-Chloro-6,7-dimethoxy-2-phenylquinazoline.

Reagents:

-

Phosphorus Oxychloride (POCl₃) [Solvent & Reagent][3]

-

N,N-Diisopropylethylamine (DIPEA) [Catalytic Base, optional but recommended]

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar balloon), suspend 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one (1.0 eq) in neat POCl₃ (10–15 volumes).

-

Expert Insight: The starting material is often insoluble in POCl₃ initially. Dissolution usually indicates reaction progress (formation of the chlorophosphonium intermediate).

-

-

Activation: Add DIPEA (0.5 eq) dropwise.

-

Mechanistic Note: The base sponges up the HCl byproduct, preventing protonation of the quinazoline nitrogen, which would otherwise deactivate the ring toward chlorination.

-

-

Reflux: Heat the mixture to 105°C (Reflux) for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes). The starting material spot (low R_f) should disappear, replaced by a higher R_f UV-active spot.

-

Work-up (Critical Step):

-

Cool the reaction to room temperature.[3]

-

Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

-

Quenching: Dissolve the residue in dry Dichloromethane (DCM). Pour the solution slowly onto a stirred mixture of crushed ice and saturated NaHCO₃ .

-

Safety: This step is highly exothermic. Maintain temperature <10°C to prevent hydrolysis of the product back to the quinazolinone.

-

-

Isolation: Separate the organic layer, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the chlorination of the quinazolinone core using POCl₃.

Reactivity & Applications in Drug Design[2]

The SNAr "Hinge Binder" Strategy

The 4-chloro substituent is a "privileged" leaving group in kinase inhibitor design. The pyrimidine ring of the quinazoline is electron-deficient, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

Nucleophiles: Primary/Secondary amines, Anilines, Phenols.

-

Mechanism: Addition-Elimination.

-

Application: This reaction installs the "tail" of the drug molecule, which often protrudes into the solvent-exposed region of the ATP-binding pocket or interacts with the ribose-binding site.

Case Study: ENPP-1 Inhibitors

Recent literature (e.g., WO2019046778) highlights this specific scaffold in the development of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP-1) inhibitors.

-

Reaction: 4-Chloro-6,7-dimethoxy-2-phenylquinazoline + Piperidine derivative.[4]

-

Conditions: K₂CO₃, DMF, 80°C.

-

Outcome: Formation of a C-N bond at C4, yielding a bioactive molecule capable of modulating the STING pathway in immuno-oncology.

Mechanistic Pathway Diagram

Figure 2: Mechanism of action for generating bioactive inhibitors via SNAr chemistry.

Handling & Safety Protocols

Critical Instability Warning: The 4-chloro moiety is prone to hydrolysis.[5] Exposure to atmospheric moisture converts the compound back to the starting quinazolinone (6,7-dimethoxy-2-phenylquinazolin-4(3H)-one), which is unreactive in SNAr couplings.

-

Validation: Always verify the integrity of the material via LC-MS prior to use. A peak at M+1 = 301.1 confirms the chloride; a peak at M+1 = 283.1 indicates hydrolysis (Loss of Cl, Gain of OH).

-

Toxicology: As a potent alkylating agent/electrophile, this compound is a likely skin sensitizer and irritant. Handle in a fume hood with double gloving.

References

-

Santa Cruz Biotechnology. 4-chloro-6,7-dimethoxy-2-phenylquinazoline (CAS 221697-86-5).[1][6][7][8] Retrieved from

-

Li, L., et al. (2019). Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof. World Intellectual Property Organization, Patent WO2019046778A1. Retrieved from

-

PubChem. 4-Chloro-6,7-dimethoxyquinazoline (Analog Reference).[9] National Library of Medicine. Retrieved from

-

Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones.[10] Journal of Organic Chemistry, 76(6), 1653–1661.[10][11] (Methodology Reference). Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 4. AU2018325445A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-chloro-6,7-dimethoxy-2-phenylquinazoline | CAS 221697-86-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. scbt.com [scbt.com]

- 8. 221697-86-5|4-Chloro-6,7-dimethoxy-2-phenylquinazoline|BLD Pharm [bldpharm.com]

- 9. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Strategic Sourcing and Synthetic Utility of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline

This technical guide is structured to address the specific needs of drug discovery professionals targeting the 4-Chloro-6,7-dimethoxy-2-phenylquinazoline scaffold.

Executive Summary & Critical Distinction

Warning: Isomer Confusion Risk Before procuring or synthesizing this material, researchers must distinguish between two structurally similar but functionally distinct building blocks.

| Feature | Target Molecule | Common Analog (Erlotinib Intermediate) |

| Structure | 2-Phenyl -substituted | 2-Hydrogen (Unsubstituted) |

| CAS | 221697-86-5 | 13790-39-1 |

| Function | Lipophilic pocket exploration; Novel IP space | Standard EGFR inhibitor core (Erlotinib/Gefitinib) |

| Availability | Rare / Custom Synthesis | Commodity Chemical |

Core Utility: The 4-chloro-6,7-dimethoxy-2-phenylquinazoline scaffold is a specialized electrophile used to synthesize kinase inhibitors where the 2-phenyl group occupies the hydrophobic pocket (often the "gatekeeper" region or solvent front), offering distinct selectivity profiles compared to the standard 2-H quinazolines.

Chemical Identity & Specifications

To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the starting material must meet rigorous specifications.

Structural Visualization

Figure 1: Pharmacophore decomposition of the target building block.

Technical Specifications Table

| Property | Specification |

| IUPAC Name | 4-Chloro-6,7-dimethoxy-2-phenylquinazoline |

| Molecular Formula | |

| Molecular Weight | 300.74 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, DMSO; Low solubility in alcohols |

| Stability | Moisture sensitive (hydrolyzes to quinazolinone) |

| Storage | Inert atmosphere ( |

Commercial Supply Landscape

Unlike the 2-H analog, this compound is not a bulk commodity. Supply is bifurcated between high-cost catalog samples and bulk custom synthesis.

Supplier Tiering Matrix

| Tier | Supplier Type | Recommended Vendors | Use Case |

| Tier 1 | Verified Catalog | Santa Cruz Biotechnology (SCBT) , ChemScene | Reference standards, mg-scale pilots. High cost/gram. |

| Tier 2 | Aggregators | GuideChem, MolPort (Check lead times) | Sourcing from virtual inventories. Risk: High probability of stock-outs. |

| Tier 3 | Custom Synthesis | WuXi AppTec, Pharmablock, Enamine | Multi-gram to Kg scale. Requires 4-6 week lead time. |

Procurement Strategy:

-

Immediate Need (<1g): Purchase from SCBT (CAS 221697-86-5) to validate biology.

-

Scale-Up (>10g): Do not buy catalog. The cost premium is >500%.[1] Commission a CRO using the synthesis protocol below or synthesize in-house.

In-House Synthesis Protocol

Due to commercial scarcity, in-house synthesis is often the most reliable supply chain. The following protocol is a robust, self-validating route adapted from standard quinazoline chemistry.

Synthetic Workflow

Figure 2: Step-wise synthetic pathway for CAS 221697-86-5.

Step-by-Step Methodology

Step 1: Formation of the Quinazolinone Intermediate

-

Reaction: Condensation of 2-amino-4,5-dimethoxybenzamide with benzoyl chloride followed by cyclization.

-

Reagents: 2-amino-4,5-dimethoxybenzamide (1.0 eq), Benzoyl chloride (1.1 eq), Pyridine (solvent/base).

-

Protocol:

-

Dissolve 2-amino-4,5-dimethoxybenzamide in dry pyridine at 0°C.

-

Add benzoyl chloride dropwise.[2]

-

Warm to RT and stir for 2 hours (Monitor by TLC for amide formation).

-

Cyclization: Heat the mixture to reflux (115°C) for 4–6 hours. The pyridine acts as the base to drive cyclization.

-

Workup: Pour into ice water. The quinazolinone (2-phenyl-6,7-dimethoxyquinazolin-4(3H)-one) will precipitate. Filter, wash with water and

.[2] -

QC Check: LC-MS should show [M+H]+ = 283.3.

-

Step 2: Chlorination (The "Warhead" Installation)

-

Reaction: Conversion of the C4-carbonyl to C4-chloride.

-

Reagents: Quinazolinone intermediate (from Step 1),

(Phosphorus oxychloride, excess), -

Protocol:

-

Suspend dried quinazolinone in

(5–10 volumes). -

Add catalytic

-dimethylaniline (accelerates reaction). -

Reflux (105°C) for 3–5 hours until the solid dissolves and the solution turns clear/yellow.

-

Critical Workup (Safety): Evaporate excess

under reduced pressure first. -

Slowly pour the residue onto crushed ice/ammonia water mixture (maintain pH > 7 to prevent hydrolysis back to starting material).

-

Extract with DCM, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Application: The Coupling

The primary utility of this building block is reacting with anilines to form the final kinase inhibitor.

-

Solvent: Isopropanol (iPrOH) or Acetonitrile (

). -

Conditions: Reflux for 4–12 hours.

-

Mechanism: Nucleophilic Aromatic Substitution.

-

Self-Validating Step: The product usually precipitates as the Hydrochloride (HCl) salt from iPrOH, simplifying purification.

General Protocol:

"Dissolve 4-chloro-6,7-dimethoxy-2-phenylquinazoline (1 eq) and the target aniline (1.1 eq) in iPrOH. Reflux. Upon cooling, filter the precipitate. Wash with cold iPrOH and

."

References

-

Santa Cruz Biotechnology. 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS 221697-86-5) Product Data Sheet.Link

-

PubChem. Compound Summary: 4-chloro-6,7-dimethoxy-2-phenylquinazoline.[3] National Library of Medicine. Link

-

Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276. (Foundational chemistry for quinazoline synthesis). Link

- Connolly, M. K., et al. (2005). "Synthesis of Quinazolinones and Quinazolines." Organic Process Research & Development.

Sources

The 2-Phenyl Group in Quinazoline Kinase Inhibitors: A Structural Linchpin for Potency and Selectivity

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to serve as a foundation for a multitude of biologically active compounds.[1][2] First synthesized in 1895, this bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, is now a key component in numerous clinically approved drugs, particularly in oncology.[2][3] Its success is largely attributed to its function as an effective mimic of the adenine ring of adenosine triphosphate (ATP), allowing it to competitively bind to the ATP-binding site of protein kinases.[4]

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] This has made them one of the most important classes of drug targets. While the overall quinazoline core provides the necessary anchor within the kinase hinge region, the potency and selectivity of these inhibitors are exquisitely tuned by the nature and orientation of substituents at various positions.

This technical guide moves beyond a general overview to provide a detailed analysis of the role of a specific, yet critical, substituent: the phenyl group at the C-2 position of the quinazoline ring. We will dissect its contribution to binding affinity, explore the structure-activity relationships (SAR) that govern its optimization, and provide field-proven experimental protocols for validating the potency of next-generation 2-phenyl quinazoline inhibitors.

The Quinazoline Scaffold: An ATP-Competitive Core

The fundamental mechanism of action for most quinazoline-based kinase inhibitors is their competition with endogenous ATP for the enzyme's active site. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial, typically forming one or two key hydrogen bonds with the "hinge region" of the kinase, the flexible backbone that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor, allowing its various substituents to explore and occupy adjacent pockets within the active site.

The diagram below illustrates the foundational quinazoline scaffold and highlights the key vectors for substitution that medicinal chemists exploit to modulate pharmacological properties.

Caption: SAR summary for the 2-phenyl group in quinazoline inhibitors.

Case Study: Allosteric Inhibition of VEGFR-2

While most quinazoline inhibitors target the ATP-binding (orthosteric) site, the versatility of the 2-phenylquinazolin-4(3H)-one scaffold has been demonstrated in the development of potent allosteric inhibitors of VEGFR-2. [1]These compounds bind to a site adjacent to the ATP pocket, specifically in the DFG-out (inactive) conformation of the kinase. This mechanism offers a potential advantage in selectivity and can overcome resistance mutations in the ATP site.

In this study, the 2-phenyl ring was crucial for occupying the allosteric pocket, while modifications at the N-3 position were used to extend into other regions and further enhance affinity. Compounds 15 and 18 from this series showed potent antiproliferative activity against MCF-7 breast cancer cells (IC50 = 1.35 µM) and HepG2 liver cancer cells (IC50 = 3.24 µM), comparable to the approved multi-kinase inhibitor Sorafenib. [1]This work highlights the adaptability of the 2-phenyl quinazoline scaffold to engage in diverse binding modes beyond simple ATP competition.

Experimental Validation of Inhibitor Potency

Synthesizing a potent compound is only half the battle; rigorous and reproducible experimental validation is paramount. The following protocols outline standard methodologies for determining the in vitro enzymatic potency and in cellulo target engagement of a novel 2-phenyl quinazoline inhibitor.

Protocol 1: In Vitro Enzymatic IC50 Determination via TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for academic and industrial screening. [5]They are homogeneous (no-wash), robust, and offer a high signal-to-noise ratio by using long-lifetime lanthanide donors, which minimizes background fluorescence. [6] Objective: To determine the concentration of a test inhibitor required to inhibit 50% of the target kinase's activity (IC50).

Methodology Workflow:

Caption: Workflow for a TR-FRET based kinase inhibitor IC50 assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-phenyl quinazoline test compound in 100% DMSO, starting from a 10 mM stock.

-

Assay Plate Preparation: Transfer 50 nL of each compound dilution into a low-volume 384-well black assay plate. Include wells with DMSO only for "no inhibition" (100% activity) and wells with no enzyme for "full inhibition" (0% activity) controls.

-

Kinase/Substrate Addition: Prepare a master mix of the target kinase and a fluorescein-labeled substrate peptide in kinase reaction buffer. Dispense 5 µL of this mix into each well.

-

Causality Note: Pre-incubating the inhibitor with the enzyme and substrate before adding ATP allows the compound to bind to the target without immediate competition from the high-concentration ATP substrate.

-

-

Reaction Initiation: Prepare a solution of ATP in kinase reaction buffer at 2x the final desired concentration (e.g., at the Km value for the specific kinase). Add 5 µL to each well to start the reaction.

-

Incubation: Cover the plate and incubate at room temperature for 60-90 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Detection: Prepare a "Stop/Detect" buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. [7]Add 10 µL of this solution to each well.

-

Final Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow for antibody-antigen binding.

-

Data Acquisition: Read the plate using a microplate reader capable of time-resolved fluorescence. Excite the terbium donor (e.g., at ~340 nm) and measure emission from both the terbium donor (e.g., ~495 nm) and the fluorescein acceptor (e.g., ~520 nm) after a time delay (e.g., 100 µs).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

An excellent in vitro IC50 does not guarantee cellular activity. Factors like cell permeability and competition with high intracellular ATP concentrations can affect potency. [8]A western blot assay confirms that the inhibitor can enter the cell and engage its target, as measured by a decrease in the phosphorylation of a known downstream substrate.

Objective: To assess the ability of a test inhibitor to block the phosphorylation of a target kinase's substrate in a cellular context.

Step-by-Step Protocol:

-

Cell Culture and Plating: Plate a relevant cancer cell line (e.g., A549 for an EGFR inhibitor) in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours or overnight in a low-serum (e.g., 0.5% FBS) medium.

-

Causality Note: This step synchronizes the cells and lowers background phosphorylation, making the effect of ligand-induced stimulation clearer.

-

-

Inhibitor Pre-treatment: Treat the cells with increasing concentrations of the 2-phenyl quinazoline inhibitor (e.g., 0, 10, 100, 1000, 10000 nM) for 1-2 hours.

-

Ligand Stimulation: Stimulate the signaling pathway by adding the appropriate growth factor (e.g., 50 ng/mL EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Trustworthiness Note: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins after cell lysis.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-AKT Ser473).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Re-probing: Detect the signal using an ECL substrate and an imaging system. Subsequently, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to confirm equal loading and specific inhibition of phosphorylation.

Visualizing the Target: The EGFR Signaling Pathway

Many potent quinazoline inhibitors, such as Gefitinib and Erlotinib, target the Epidermal Growth Factor Receptor (EGFR). [9]Understanding the target's role in cellular signaling provides context for the inhibitor's mechanism of action. The diagram below presents a simplified overview of the EGFR pathway, which is frequently dysregulated in cancer.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Inhibition of EGFR's tyrosine kinase activity by a 2-phenyl quinazoline compound blocks the entire downstream cascade, preventing the signals that drive uncontrolled cell proliferation and survival.

Conclusion

The 2-phenyl group is far more than a simple structural component of quinazoline-based kinase inhibitors; it is a critical determinant of potency and a versatile tool for achieving selectivity. Through targeted hydrophobic interactions and the strategic placement of substituents, this moiety allows for the precise optimization of a compound's fit within the kinase ATP-binding site or even in allosteric pockets. Structure-activity relationship studies consistently demonstrate that modifications to this group—such as the position and nature of halogen or alkoxy substituents—can alter inhibitory activity by orders of magnitude. As drug discovery programs continue to demand inhibitors with ever-greater potency and cleaner off-target profiles, the continued exploration and rational design of the 2-phenyl quinazoline scaffold will undoubtedly remain a highly productive endeavor.

References

-

El-Sayed, M. A., et al. (2023). 2-Phenylquinazolin-4(3H)-one scaffold as newly designed, synthesized VEGFR-2 allosteric inhibitors with potent cytotoxicity through apoptosis. Archiv der Pharmazie, 356(6), e2200654. [Link]

-

Papanastasiou, I., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

-

Angiolini, M., et al. (2010). Crystal structure of PDK1 in complex with a pyrazoloquinazoline inhibitor. wwPDB. [Link]

-

Stasevych, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6694. [Link]

-

Yousefbeyk, M., & Ghasemi, J. B. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences, 31(1), 43-64. [Link]

-

ResearchGate. (2022). Structure-activity relationship of the quinazoline series. ResearchGate. [Link]

-

ResearchGate. (2022). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]

-

RCSB PDB. (2010). 2XCK: Crystal structure of PDK1 in complex with a pyrazoloquinazoline inhibitor. RCSB PDB. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. [Link]

-

El-Sayed, N. N. E., et al. (2021). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Advances, 11(13), 7437-7461. [Link]

-

Castagnolo, D., et al. (2017). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 22(11), 1834. [Link]

-

Ghorab, M. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(35), 25526-25547. [Link]

-

Al-Suhaimi, K. S., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 30(20), 4995. [Link]

-

Hoelder, S., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 61(16), 7200-7215. [Link]

-

Al-Romaigh, F. K., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Molecules, 29(22), 5221. [Link]

-

Stasevych, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6694. [Link]

-

ResearchGate. (2019). Scheme 1: Synthesis of 2-phenyl-3-substituted quinazolin-4(3H)-ones. ResearchGate. [Link]

-

Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. [Link]

-

Karelson, M., et al. (2008). QSAR of aromatic substances: EGFR inhibitory activity of quinazoline analogues. Molecular Simulation, 34(10-15), 1221-1228. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylquinazoline. PubChem. [Link]

-

Kinase Atlas. (2007). CRYSTAL STRUCTURE OF HUMAN STE20-LIKE KINASE BOUND TO 4-(4-(5-CYCLOPROPYL-1H-PYRAZOL-3-YLAMINO)-QUINAZOLIN-2-YLAMINO)-PHENYL)-ACETONITRILE. Kinase Atlas. [Link]

-

Al-Omair, M. A., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(9), 106727. [Link]

-

ACS Publications. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. [Link]

-

Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]

Sources

- 1. 2-Phenylquinazolin-4(3H)-one scaffold as newly designed, synthesized VEGFR-2 allosteric inhibitors with potent cytotoxicity through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 7. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wwPDB: pdb_00002xch [wwpdb.org]

- 9. rcsb.org [rcsb.org]

Technical Guide: Solubility Profile of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline

This guide outlines the solubility profile, physicochemical behavior, and handling protocols for 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS 221697-86-5). This compound is a critical electrophilic intermediate used in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs).

Executive Summary

4-Chloro-6,7-dimethoxy-2-phenylquinazoline is a lipophilic, electrophilic scaffold. Its solubility behavior is governed by the competition between the planar, hydrophobic 2-phenylquinazoline core and the polarizable 6,7-dimethoxy substituents.

Critical Insight: Unlike stable drug substances, this compound is a reactive intermediate . The C4-chlorine atom is highly susceptible to nucleophilic attack. Therefore, "solubility" cannot be decoupled from "stability." Prolonged exposure to protic solvents (methanol, ethanol, water) can lead to solvolysis (hydrolysis or alcoholysis), converting the material into the inactive 4-hydroxy or 4-alkoxy impurity.

Physicochemical Identity

| Property | Data |

| CAS Number | 221697-86-5 |

| Molecular Formula | C₁₆H₁₃ClN₂O₂ |

| Molecular Weight | 300.74 g/mol |

| Predicted LogP | ~3.9 – 4.2 (High Lipophilicity) |

| Appearance | Off-white to light yellow solid |

| Melting Point | ~124–126 °C (Analogous 2-phenyl core data) |

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with the solute and their kinetic suitability for process chemistry.

Solvent Classifications

| Solvent Class | Solubility Potential | Process Application | Stability Risk |

| Chlorinated (DCM, Chloroform) | Excellent (>100 mg/mL) | Extraction, Chromatography, Transfer | Low (Stable) |

| Polar Aprotic (DMF, DMSO, NMP) | High (>50 mg/mL) | SNAr Reactions, Stock Solutions | Low (Stable if dry) |

| Esters/Ketones (Ethyl Acetate, Acetone) | Moderate (10–30 mg/mL) | Recrystallization (Hot), Washing | Low |

| Alcohols (MeOH, EtOH, IPA) | Low to Moderate (Temp. dependent) | Reaction Medium (Reflux), Crystallization | High (Risk of Solvolysis) |

| Aromatic Hydrocarbons (Toluene) | Low (<5 mg/mL at RT) | Trituration, Anti-solvent precipitation | Low |

| Water | Insoluble | Quenching, Precipitation | High (Hydrolysis to 4-OH) |

Thermodynamic Analysis

The 2-phenyl substituent significantly increases the lattice energy compared to the 2-hydrogen analog (4-chloro-6,7-dimethoxyquinazoline), reducing solubility in non-polar solvents like hexane. However, the pi-pi stacking potential makes it moderately soluble in hot toluene, which is often used to triturate impurities (removing unreacted starting materials while leaving the product as a solid).

Graphviz: Solvent Selection Decision Tree

Caption: Decision logic for solvent selection balancing solubility against process requirements.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Rapid)

Use this protocol for aprotic solvents (DCM, Ethyl Acetate, Toluene) only. Do not use for alcohols/water due to degradation risks.

-

Preparation: Weigh approximately 50 mg of the compound into a 4 mL borosilicate vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Visual check for clarity.

-

Soluble: Solution is clear, no particulates.

-

Insoluble: Suspension persists.

-

-

Calculation:

(mg/mL).

Protocol B: Process Dissolution for SNAr Reaction

The most common application is reacting this intermediate with an amine.

-

Solvent Choice: Anhydrous DMF (N,N-Dimethylformamide) or Isopropanol (IPA).

-

Note: In IPA, the compound may exist as a slurry at room temperature but will dissolve or react upon reflux.

-

-

Stoichiometry: Dissolve 1.0 equivalent of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline.

-

Base Addition: Add 1.5–2.0 equivalents of mild base (e.g.,

or Et₃N). -

Temperature: Heat to 80–90°C.

-

Monitoring: Monitor consumption by TLC (DCM:MeOH 95:5) or HPLC.[1][2][3] Do not monitor by LC-MS in protic mobile phases without rapid quenching, as the Cl- group can hydrolyze on the column.

Process Implications & Stability

The Hydrolysis Trap

Researchers often overestimate the stability of the C4-Cl bond. In the presence of water and acid (even atmospheric moisture), the following degradation pathway occurs:

Caption: Hydrolytic degradation pathway. The 4-hydroxy byproduct is thermodynamically stable and highly insoluble, often ruining solubility measurements.

Mitigation:

-

Store solid under inert gas (Nitrogen/Argon) at -20°C.

-

Use anhydrous solvents for all solubility determinations.

-

If using alcohols (MeOH/EtOH) for synthesis, ensure the amine nucleophile is added before heating to favor substitution over solvolysis.

References

-

Synthesis & Reactivity Context

- Title: Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof.

- Source: WO2019046778A1 (P

- Relevance: details the synthesis of 4-chloro-6,7-dimethoxy-2-phenylquinazoline and its subsequent reaction in DMF/K2CO3.

-

URL:

-

Analogous Solubility Data (Quinazoline Derivatives)

- Title: Study on the Solubility Characteristics of Some Quinazoline Deriv

- Source: CIBTech Journal of Chemical Sciences (2016).

- Relevance: Establishes general solubility trends for quinazolines in DMF, DMSO, and THF.

-

URL:

-

General Synthesis of 4-Chloroquinazolines

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AU2018325445A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

Methodological & Application

Reaction conditions for coupling amines with 4-Chloro-6,7-dimethoxy-2-phenylquinazoline

Technical Guide: Optimizing Couplings of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline with Amines

Introduction & Mechanistic Rationale

The 4-chloro-6,7-dimethoxy-2-phenylquinazoline scaffold represents a critical pharmacophore in medicinal chemistry, sharing structural homology with potent EGFR inhibitors (e.g., Gefitinib, Erlotinib) and

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The coupling of amines with this scaffold proceeds via an

-

Activation: The nitrogen atoms at N1 and N3 (particularly N3) exert a strong electron-withdrawing effect, activating the C4-Cl bond.[1]

-

Transition State: The reaction passes through a Meisenheimer-like complex.[1]

-

Solvent Effect: Protic solvents (e.g., Isopropanol) are often superior to aprotic solvents because they can stabilize the anionic transition state and facilitate proton transfer, often permitting the isolation of the product as a stable hydrochloride salt.

Key Challenges

-

Hydrolysis: The C4-Cl bond is susceptible to hydrolysis, generating the thermodynamically stable 4-quinazolone byproduct (inactive).[1] This competes with the amine nucleophile, especially in the presence of wet solvents.

-

Steric Hindrance: The 2-phenyl group adds bulk near the reaction center compared to 2-H quinazolines, potentially slowing kinetics for bulky amine nucleophiles (e.g., ortho-substituted anilines).[1]

Reaction Optimization & Critical Parameters

The following table summarizes the impact of critical variables on the coupling efficiency.

| Parameter | Recommended Condition | Rationale |

| Solvent | Isopropanol (IPA) | Optimal balance of solubility and polarity.[1][5] Product usually precipitates as pure HCl salt. |

| Alternative Solvent | 1,4-Dioxane or DMF | Required for highly lipophilic amines or when microwave heating (>100°C) is necessary.[1] |

| Base | None (Self-catalysis) | For reactive amines, the reaction generates HCl, which autocatalyzes the process by protonating N3, further activating C4. |

| Scavenger Base | DIPEA / | Use only if the amine is acid-sensitive or if the free base product is required directly.[1] |

| Temperature | Reflux (82°C - 110°C) | Essential to overcome the activation energy barrier, especially with the steric bulk of the 2-phenyl group.[1] |

Experimental Protocols

Method A: Standard Thermal Coupling (Protic Conditions)

Best for: Primary amines, non-sterically hindered anilines, and scale-up.[1]

Materials:

-

Substrate: 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (1.0 eq)[1]

-

Nucleophile: Amine (1.1 – 1.5 eq)[1]

-

Solvent: Isopropanol (IPA), anhydrous (10-15 volumes)

Protocol:

-

Setup: Charge a round-bottom flask with 4-Chloro-6,7-dimethoxy-2-phenylquinazoline and anhydrous IPA.

-

Addition: Add the amine (1.1 eq) in a single portion.

-

Reaction: Heat the suspension to reflux (approx. 82°C). The mixture typically becomes clear as the starting material dissolves, followed by the gradual precipitation of the product.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. Reaction time is typically 2–6 hours.

-

Workup (Salt Isolation):

-

Cool the mixture to room temperature (20-25°C), then chill to 0-5°C for 1 hour.

-

Filter the precipitate (Product

HCl salt). -

Wash the cake with cold IPA (

vol) and diethyl ether (

-

-

Free Base Conversion (Optional): Suspend the salt in DCM and wash with saturated aqueous

. Dry organic layer over

Method B: Microwave-Assisted Coupling (Aprotic/Catalyzed)

Best for: Deactivated anilines (electron-withdrawing groups), bulky amines, or high-throughput library synthesis.[1]

Materials:

-

Substrate: 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (1.0 eq)[1]

-

Nucleophile: Amine (1.2 eq)[1]

-

Solvent: Acetonitrile (ACN) or 1,4-Dioxane[1]

-

Catalyst: catalytic HCl (4M in dioxane, 0.1 eq) OR DIPEA (1.5 eq) if basic conditions preferred.

Protocol:

-

Setup: In a microwave vial, dissolve the chloro-quinazoline in ACN or Dioxane (5 mL/mmol).

-

Addition: Add the amine and the chosen additive (cat. HCl is preferred for deactivating anilines to activate the quinazoline N3).

-

Reaction: Seal and irradiate at 120°C – 140°C for 20–40 minutes.

-

Workup:

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the

Caption: Mechanistic pathway of the

Figure 2: Experimental Workflow Decision Tree

A logic flow for selecting the correct method based on amine properties.

Caption: Decision tree for selecting between Standard Thermal (Method A) and Microwave (Method B) protocols.

Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Amine is too deactivated or sterically hindered. | Switch to Method B (Microwave) or add catalytic HCl/AcOH to activate the quinazoline. |

| Formation of "Quinazolone" (M-Cl | Water in solvent; hydrolysis of chloride.[1] | Dry solvent (anhydrous IPA/Dioxane); ensure glassware is flame-dried.[1] |

| Product is Oily/Sticky | Lipophilic 2-phenyl group prevents crystallization.[1] | Do not filter. Evaporate solvent and recrystallize from EtOH/Water or use column chromatography. |

| Multiple Spots on TLC | Regioisomers (rare) or diamine coupling.[1] | Check amine stoichiometry. If using diamines, use large excess of amine to prevent dimerization. |

References

-

Molecules (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link][1]

-

Arkivoc (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR. Retrieved from [Link]

-

PMC (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Retrieved from [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

-

Der Pharma Chemica (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

Sources

- 1. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

Application Note & Protocol: Strategic Chlorination of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one using Phosphorus Oxychloride (POCl3)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chlorination of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one to synthesize 4-chloro-6,7-dimethoxy-2-phenylquinazoline, a critical intermediate in medicinal chemistry. The quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] This protocol details the use of phosphorus oxychloride (POCl3) as an effective chlorinating agent, outlining the reaction mechanism, a detailed experimental procedure, safety considerations, and methods for characterization. The insights provided are intended to empower researchers to perform this synthesis with high efficiency, safety, and reproducibility.

Introduction: The Significance of 4-Chloroquinazolines

Quinazoline derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Specifically, 4-anilinoquinazolines have been extensively developed as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, which are crucial in cancer progression.[1] The synthesis of these targeted therapies often relies on the key intermediate, 4-chloro-6,7-dimethoxy-2-phenylquinazoline. This intermediate allows for facile nucleophilic substitution at the C4 position, enabling the introduction of various amine-containing pharmacophores.[1][4]

The conversion of the readily available 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one to its 4-chloro derivative is a pivotal transformation. Phosphorus oxychloride (POCl3) is a powerful and commonly used reagent for this deoxychlorination reaction due to its high reactivity and efficacy.[5][6] Understanding the nuances of this reaction is paramount for the successful synthesis of advanced drug candidates.

Reaction Mechanism and Rationale

The chlorination of a quinazolinone with POCl3 is not a simple substitution. It proceeds through a multi-step mechanism that begins with the activation of the carbonyl oxygen.

-

Phosphorylation: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of the quinazolinone onto the electrophilic phosphorus atom of POCl3. This forms a highly reactive O-phosphorylated intermediate.[7][8] The presence of a base can facilitate this initial step.[7][9]

-

Nucleophilic Attack by Chloride: A chloride ion, either from POCl3 itself or from the reaction byproducts, then acts as a nucleophile, attacking the C4 position of the quinazoline ring.

-

Elimination: The phosphate group, being an excellent leaving group, is subsequently eliminated, leading to the formation of the desired 4-chloroquinazoline product and inorganic phosphorus byproducts.

The reaction is typically driven to completion by using an excess of POCl3, which often serves as both the reagent and the solvent.[5] The high temperature employed ensures sufficient energy to overcome the activation barriers of the intermediate steps.[7]

Caption: Mechanism of POCl3-mediated quinazolinone chlorination.

Safety First: Handling Phosphorus Oxychloride

Phosphorus oxychloride is a highly toxic and corrosive chemical that reacts violently with water.[6][10][11] Strict adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[11][12]

-

Fume Hood: All manipulations involving POCl3 must be conducted in a well-ventilated chemical fume hood.[10][13]

-

Anhydrous Conditions: POCl3 reacts exothermically with moisture to produce toxic hydrogen chloride and phosphoric acid fumes. Ensure all glassware is thoroughly dried before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][12]

-

Quenching: The reaction mixture must be quenched carefully by slowly adding it to ice water or an ice/saturated sodium bicarbonate solution. This process should be done in a fume hood with caution, as it will generate a significant amount of HCl gas.[5]

-

Spill Management: In case of a spill, do not use water. Absorb the spill with an inert material like vermiculite or dry sand and dispose of it as hazardous waste.[12][14]

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[10][12] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][14]

Detailed Experimental Protocol

This protocol is a robust starting point and may require optimization based on the specific laboratory setup and scale.

Caption: General experimental workflow for the chlorination.

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one | ≥98% Purity | Commercial |

| Phosphorus Oxychloride (POCl3) | Reagent Grade, ≥99% | Commercial |

| N,N-Dimethylformamide (DMF) (optional catalyst) | Anhydrous | Commercial |

| Toluene | Anhydrous | Commercial |

| Ethyl Acetate | ACS Grade | Commercial |

| Saturated Sodium Bicarbonate Solution (NaHCO3) | ACS Grade | In-house prep |

| Brine (Saturated NaCl solution) | ACS Grade | In-house prep |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercial |

| Silica Gel for Chromatography (if needed) | 60 Å, 230-400 mesh | Commercial |

4.2. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one (1.0 equivalent).

-

Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (10-20 volumes, serving as both reagent and solvent). A catalytic amount of DMF (e.g., 0.1 equivalents) can be added to accelerate the reaction, although it is often successful without it.[15][16]

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Excess POCl3 Removal: After completion, cool the reaction mixture to room temperature. Excess POCl3 can be removed under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a suitable trap). The residue can be azeotroped with toluene to remove residual POCl3.[15]

-

Workup - Quenching: Very slowly and carefully, pour the cooled reaction mixture into a vigorously stirred beaker of crushed ice or an ice-cold saturated aqueous sodium bicarbonate solution.[5] This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.

-

Extraction: Once the quenching is complete and the mixture has reached room temperature, extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[5]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.

-

Purification: The crude 4-chloro-6,7-dimethoxy-2-phenylquinazoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by silica gel column chromatography if necessary.[17]

Characterization of the Product

The identity and purity of the synthesized 4-chloro-6,7-dimethoxy-2-phenylquinazoline should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The disappearance of the N-H proton signal from the starting material and shifts in the aromatic proton signals are indicative of a successful reaction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[15]

-